Cas no 29654-02-2 (Hydrazine, (4-bromo-2-iodophenyl)-)

Hydrazine, (4-bromo-2-iodophenyl)-, is a halogenated aryl hydrazine derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring both bromo and iodo substituents on the phenyl ring, enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The hydrazine moiety further allows for versatile transformations, including the synthesis of hydrazones and heterocycles like indoles or pyrazoles. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its bifunctional reactivity and potential as a building block for targeted drug discovery. Proper handling is essential due to its sensitivity.
Hydrazine, (4-bromo-2-iodophenyl)- structure
29654-02-2 structure
Product Name:Hydrazine, (4-bromo-2-iodophenyl)-
CAS No:29654-02-2
MF:C6H6BrIN2
MW:312.933712482452
CID:4712236
Update Time:2025-10-29

Hydrazine, (4-bromo-2-iodophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Hydrazine, (4-bromo-2-iodophenyl)-
    • 4-Bromo-2-iodophenylhydrazine
    • HEXDVMMONBYXNG-UHFFFAOYSA-N
    • 1-(4-Bromo-2-iodo-phenyl)hydrazine
    • (4-Bromo-2-iodo-phenyl)-hydrazine hydrochloride
    • Inchi: 1S/C6H6BrIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
    • InChI Key: HEXDVMMONBYXNG-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=CC=1NN)Br

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Topological Polar Surface Area: 38

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Additional information on Hydrazine, (4-bromo-2-iodophenyl)-

Hydrazine, (4-bromo-2-iodophenyl)- (CAS No. 29654-02-2): An Overview of Its Properties and Applications

Hydrazine, (4-bromo-2-iodophenyl)- (CAS No. 29654-02-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in various scientific and industrial processes. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Hydrazine, (4-bromo-2-iodophenyl)-.

Chemical Structure and Properties

Hydrazine, (4-bromo-2-iodophenyl)- is a derivative of hydrazine with a substituted aromatic ring. The compound features a hydrazine group (-NH-NH2) attached to a phenyl ring that is further substituted with bromine and iodine atoms at the 4th and 2nd positions, respectively. This unique substitution pattern imparts specific chemical properties to the molecule, making it an interesting subject for both fundamental and applied research.

The molecular formula of Hydrazine, (4-bromo-2-iodophenyl)- is C8H7BrIN2, with a molecular weight of approximately 308.05 g/mol. The compound is typically synthesized through a series of multi-step reactions involving the coupling of bromoiodobenzene with hydrazine under controlled conditions. The resulting product is a white crystalline solid that is soluble in common organic solvents such as ethanol and dichloromethane.

Synthesis Methods

The synthesis of Hydrazine, (4-bromo-2-iodophenyl)- can be achieved through several well-established methods in organic chemistry. One common approach involves the reaction of 4-bromo-2-iodobenzonitrile with hydrazine hydrate in the presence of an acid catalyst. This method typically yields high purity products with good yields. Another method involves the reduction of 4-bromo-2-iodobenzonitrile using a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.

In recent years, researchers have explored alternative synthetic routes to improve the efficiency and sustainability of the process. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yield while minimizing by-product formation. Additionally, green chemistry principles have been applied to develop more environmentally friendly methods for the synthesis of Hydrazine, (4-bromo-2-iodophenyl)-.

Applications in Research and Industry

Hydrazine, (4-bromo-2-iodophenyl)- has found applications in various fields due to its unique chemical properties. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs targeting specific biological pathways. The bromo and iodo substituents on the phenyl ring can influence the compound's pharmacological properties, making it suitable for use in drug discovery programs.

In materials science, Hydrazine, (4-bromo-2-iodophenyl)- has been used as a precursor for the synthesis of advanced materials such as metalorganic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing technologies.

In analytical chemistry, Hydrazine, (4-bromo-2-iodophenyl)- has been employed as a derivatizing agent for enhancing the detection sensitivity of certain analytes in chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Recent Research Advancements

The latest research on Hydrazine, (4-bromo-2-iodophenyl)- has focused on its potential therapeutic applications. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. The researchers found that the bromo and iodo substituents play a crucial role in modulating the compound's biological activity by interacting with specific protein targets involved in cell proliferation and apoptosis.

Another study published in Organic Letters explored the use of Hydrazine, (4-bromo-2-iodophenyl)- as a building block for constructing complex molecular architectures with tunable electronic properties. The researchers demonstrated that by varying the substitution pattern on the phenyl ring, they could fine-tune the electronic structure of the resulting compounds for use in organic electronics applications.

In addition to these advancements, ongoing research is aimed at developing more efficient synthetic methods for producing large quantities of high-purity Hydrazine, (4-bromo-2-iodophenyl)-. This includes exploring novel catalytic systems and reaction conditions that can enhance yield and selectivity while reducing environmental impact.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While detailed safety data sheets are available for reference, it is important to note that proper handling procedures should be followed when working with Hydrazine, (4-bromo-2-iodophenyl)-. This includes using appropriate personal protective equipment such as gloves and goggles, working in well-ventilated areas or fume hoods, and disposing of waste materials according to local regulations.

< strong >Conclusion strong > p > < p >In summary ,< strong > Hydrazine , ( 4 - bromo - 2 - iodophenyl ) -< / strong >( CAS No . 29654 - 02 - 2 ) is a multifaceted compound with significant potential across various scientific disciplines . Its unique chemical structure , coupled with recent advancements in synthesis methods and application research , makes it an exciting area of study . As ongoing research continues to uncover new possibilities , it is likely that this compound will play an increasingly important role in future developments within chemistry , biology , and pharmaceutical sciences . p > article > response >

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